

Spectroscopic Profile of Methyl Rosmarinate: A Technical Guide

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Compound of Interest

Compound Name: Methyl Rosmarinate

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This technical guide provides an in-depth overview of the spectroscopic data for **methyl rosmarinate**, a derivative of the naturally occurring polyphenol rosmarinic acid. The following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols used for their acquisition, and a generalized workflow for such spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. The following tables summarize the ^1H and ^{13}C NMR spectral data for **methyl rosmarinate**.

^1H NMR Data

The ^1H NMR spectrum provides information about the hydrogen atoms in a molecule. The data presented below was acquired in Deuterated Dimethyl Sulfoxide (DMSO-d_6).

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.59	s	-	1H
9.19	s	-	1H
8.79	s	-	2H
7.49	d	15.9	1H
7.07	d	2.2	1H
7.03	dd	8.2, 2.1	1H
6.78	d	8.1	1H
6.67–6.63	m	-	2H
6.51	dd	8.0, 2.1	1H
6.27	d	15.9	1H
5.13	dd	7.7, 5.1	1H
3.64	s	-	3H
3.02–2.91	m	-	2H

s: singlet, d: doublet, dd: doublet of doublets, m: multiplet Source:[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The data below was also acquired in DMSO-d₆. [1]

Chemical Shift (δ) ppm
170.40
166.35
149.21
146.82
146.08
145.46
144.60
127.10
125.75
122.16
120.53
117.14
116.23
115.90
115.44
113.31
73.27
52.45
36.66

Source:[1]

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The data below was obtained using electrospray ionization (ESI) in negative ion mode.

Precursor Ion $[M-H]^-$ (m/z)	Fragmentation Ions (m/z)
373.09453	175.0403 (100%), 357.0610 (61%), 198.0477 (33%), 179.0367 (22%), 135.0465 (11%)

Source:[2]

Additional mass spectrometry data shows a precursor ion of $[M-H]^-$ at m/z 373.0930646700628 and $[M+Cl]^-$. [3] Another source reports a $[M-H]^-$ ion at m/z 359.0775 with fragments at 197.0466, 179.0360, 161.0252, and 135.0459. [4]

Experimental Protocols

The spectroscopic data presented in this guide were obtained using the following methodologies:

NMR Spectroscopy

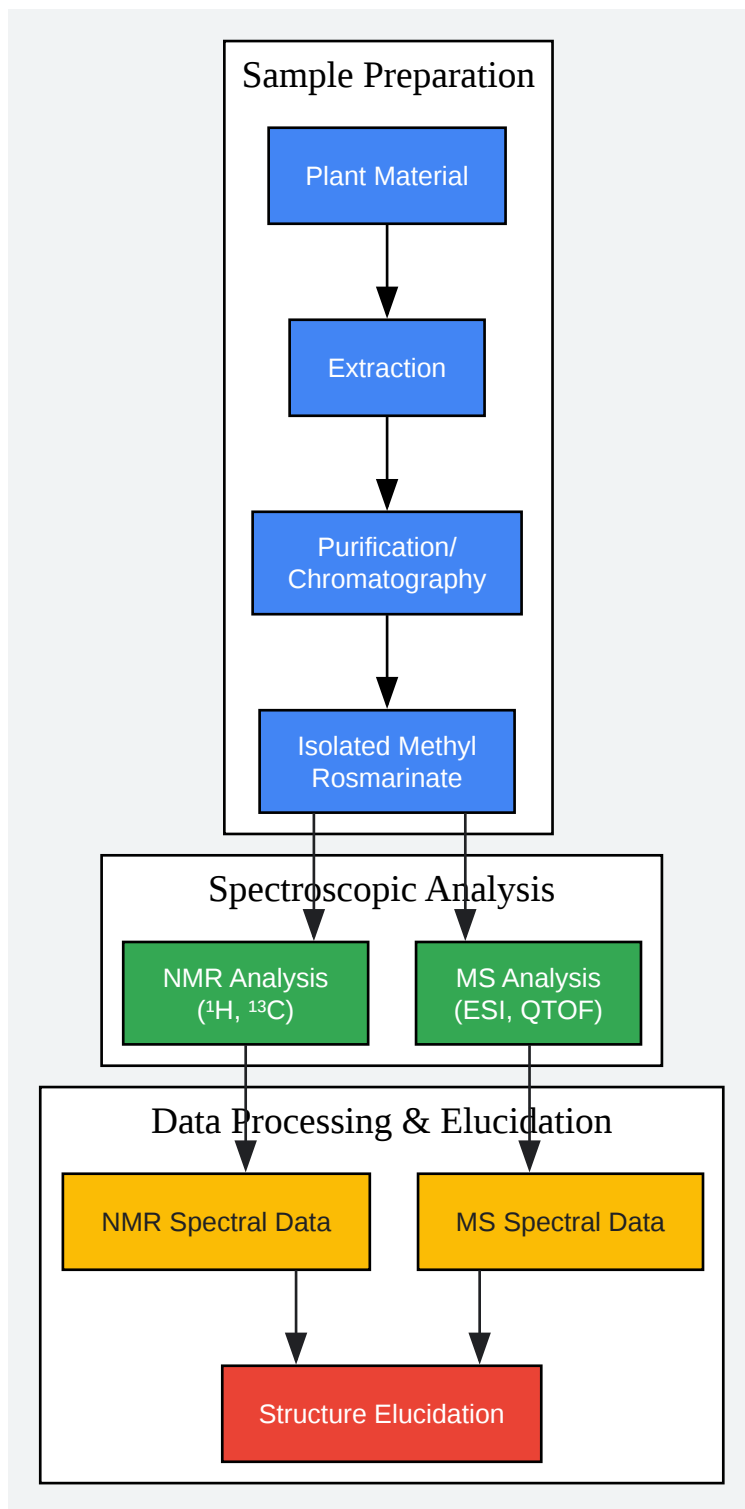
Samples of **methyl rosmarinate** were dissolved in DMSO- d_6 for analysis. [1] The spectra were recorded on a Bruker Advance Nero 600 spectrometer. [1] Other studies have utilized a Bruker Avance 500 spectrometer for 1H (500 MHz) and ^{13}C (125 MHz) NMR analysis. [5]

Mass Spectrometry

The mass spectral data were recorded using an ultra-high-performance liquid chromatography system coupled with electrospray ionization and quadrupole-time of flight mass spectrometry (UHPLC-ESI-QTOF-MS). [2] The analysis was performed in negative-ion mode with an ion spray needle voltage of -4500 V and a drying gas temperature of 600 °C. The collision energy for QTOF MS was set at 5 eV, and for MS/MS experiments, it was 25 eV. [2] Other analyses have been performed on a PE Sciex API 3000 triple quadrupole mass spectrometer equipped with an ion spray turbo source. [5]

Generalized Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **methyl rosmarinate**.



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Caption: Workflow for Spectroscopic Analysis of **Methyl Rosmarinate**.

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